Fluoroacetone

Catalog No.
S594860
CAS No.
430-51-3
M.F
C3H5FO
M. Wt
76.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluoroacetone

CAS Number

430-51-3

Product Name

Fluoroacetone

IUPAC Name

1-fluoropropan-2-one

Molecular Formula

C3H5FO

Molecular Weight

76.07 g/mol

InChI

InChI=1S/C3H5FO/c1-3(5)2-4/h2H2,1H3

InChI Key

MSWVMWGCNZQPIA-UHFFFAOYSA-N

SMILES

CC(=O)CF

Synonyms

fluoroacetone

Canonical SMILES

CC(=O)CF

Fluoroacetone is an organofluorine compound with the chemical formula C₃H₅FO. It appears as a colorless liquid under standard conditions and is characterized by its highly toxic and flammable nature. The compound is known to form explosive mixtures with air when its vapors are present, making it a hazardous substance in laboratory and industrial settings .

Fluoroacetone is classified as a lachrymator, meaning it can cause tearing upon exposure, although it is less potent in this regard compared to other halogenated acetone derivatives such as bromoacetone or chloroacetone . Its toxicity extends to all routes of exposure, including ingestion, inhalation, and skin absorption, with significant effects on the liver, spleen, and kidneys .

, particularly in the context of organic synthesis. One notable reaction involves its use in aldol reactions when combined with aldehydes, facilitated by organocatalysts. This process yields products with high enantioselectivities, specifically anti-α-fluoro-β-hydroxy ketones .

In addition to aldol reactions, fluoroacetone can react with other compounds under specific conditions to form various derivatives. For instance, it has been studied for its disproportionation reactions involving alkyl and fluoroalkyl radicals .

Fluoroacetone exhibits significant biological activity primarily due to its toxicity. It has been shown to affect multiple organ systems, particularly targeting the liver, spleen, and kidneys. The compound's lachrymatory properties also indicate its potential to cause irritation and damage upon contact with mucous membranes .

Research has highlighted fluoroacetone's role in toxicological studies, where its effects on biological systems are examined to understand the mechanisms of toxicity associated with organofluorine compounds.

Fluoroacetone can be synthesized through several methods. A common synthetic route involves the reaction of triethylamine tris-hydrofluoride with bromoacetone . This method allows for the production of fluoroacetone in a controlled environment.

Another synthetic approach includes the decomposition of hydrogen halide-fluoroacetone complexes under specific conditions . These methods illustrate the versatility in synthesizing fluoroacetone for various applications.

Fluoroacetone finds applications primarily in research and industrial chemistry. It serves as a catalyst for studying the kinetics of ketone-catalyzed reactions, particularly in the decomposition of peroxymonosulfuric acid (Caro's acid) . Furthermore, fluoroacetone acts as a precursor for synthesizing higher fluoroketones, which can have specialized applications in pharmaceuticals and agrochemicals.

Despite its toxicity, fluoroacetone's unique properties make it valuable for specific chemical syntheses and studies in organic chemistry.

Studies on fluoroacetone interactions focus on its reactivity with various organic compounds and its biological effects. For instance, research has examined how fluoroacetone interacts with aldehydes during aldol reactions and how these interactions can lead to enantioselective outcomes .

Additionally, understanding fluoroacetone's toxicity requires exploring its interactions at the cellular level to determine how it affects biological pathways and cellular mechanisms.

Fluoroacetone shares similarities with several other halogenated acetones but is unique due to its specific fluorine substitution. Here are some comparable compounds:

CompoundChemical FormulaKey Characteristics
BromoacetoneC₃H₇BrOLachrymator; more potent irritant than fluoroacetone
ChloroacetoneC₃H₇ClOCommonly used as a solvent; less toxic than fluoroacetone
TrifluoroacetoneC₃H₃F₃OHighly stable; used in specialized chemical applications

Uniqueness of Fluoroacetone:

  • Toxicity Profile: Fluoroacetone is highly toxic across all exposure routes.
  • Chemical Reactivity: Its ability to participate in specific organocatalyzed reactions distinguishes it from other acetones.
  • Physical Properties: As a colorless liquid that forms explosive mixtures with air, it poses unique handling challenges compared to its analogs.

The distinct characteristics of fluoroacetone make it a subject of interest in both toxicology and synthetic organic chemistry.

XLogP3

0.3

Boiling Point

77.0 °C

LogP

-0.39 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

63.36 mmHg

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Other CAS

430-51-3

Wikipedia

Fluoroacetone

Dates

Modify: 2023-08-15

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